molecular formula C10H16N2O3 B1596098 Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- CAS No. 22397-31-5

Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-

Cat. No.: B1596098
CAS No.: 22397-31-5
M. Wt: 212.25 g/mol
InChI Key: XEICSQLBXZSODE-UHFFFAOYSA-N
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Description

Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
The exact mass of the compound Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Given its structure, it may interact with various biological molecules through its nitrile and ether groups .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates in the body remain to be studied .

Biochemical Analysis

Biochemical Properties

Propanenitrile, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. These interactions can lead to the activation or inhibition of these enzymes, affecting the overall metabolic processes .

Cellular Effects

Propanenitrile, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of propanenitrile, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to conformational changes that either enhance or inhibit their activity. It can also interact with DNA and RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propanenitrile, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, including prolonged activation or inhibition of specific pathways .

Dosage Effects in Animal Models

The effects of propanenitrile, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. Toxic or adverse effects have been observed at high doses, including damage to cellular structures and disruption of metabolic processes .

Metabolic Pathways

Propanenitrile, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites, leading to changes in cellular function .

Transport and Distribution

The transport and distribution of propanenitrile, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function .

Subcellular Localization

Propanenitrile, 3,3’-[oxybis(2,1-ethanediyloxy)]bis- is localized to specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the mitochondria or nucleus. This localization is crucial for its activity and function within the cell .

Properties

IUPAC Name

3-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEICSQLBXZSODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066790
Record name Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

22397-31-5
Record name 3,3′-[Oxybis(2,1-ethanediyloxy)]bis[propanenitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22397-31-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanenitrile, 3,3'-(oxybis(2,1-ethanediyloxy))bis-
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Record name Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanenitrile, 3,3'-[oxybis(2,1-ethanediyloxy)]bis
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.174
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Synthesis routes and methods

Procedure details

To a stirred solution of 2% (w/v) sodium hydroxide (5 mL) and diethylene glycol (5.3 g, 50 mmol) was added acrylonitrile (7.95 g, 150 mmol). The mixture was stirred at room temperature overnight and additioned with 50 mL dichloromethane. The organic layer was washed 2× with brine and dried (MgSO4). The solvent was removed by rotary evaporation. The oily residue was treated with 200 proof ethanol, and the solvent was removed by rotary evaporation. This was repeated 2× to remove excess unreacted acrylonitrile. The product was used without further purification
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.